molecular formula C10H14ClN B2929152 4-(2-chlorophenyl)butan-1-amine CAS No. 566913-12-0; 807343-03-9

4-(2-chlorophenyl)butan-1-amine

Cat. No.: B2929152
CAS No.: 566913-12-0; 807343-03-9
M. Wt: 183.68
InChI Key: FOMJRFUCKUESEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of butanamine, where a 2-chlorophenyl group is attached to the fourth carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)butan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with butan-1-amine under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(2-chlorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)butan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing the levels of these neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom on the para position of the phenyl ring.

    4-(2-fluorophenyl)butan-1-amine: Similar structure but with a fluorine atom instead of chlorine.

    4-(2-bromophenyl)butan-1-amine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-(2-chlorophenyl)butan-1-amine is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

4-(2-chlorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMJRFUCKUESEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465733
Record name Benzenebutanamine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807343-03-9
Record name Benzenebutanamine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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